![molecular formula C18H14N4O4 B5803764 2-(2-cyanophenoxy)-N'-[3-(3-nitrophenyl)-2-propen-1-ylidene]acetohydrazide](/img/structure/B5803764.png)
2-(2-cyanophenoxy)-N'-[3-(3-nitrophenyl)-2-propen-1-ylidene]acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-cyanophenoxy)-N'-[3-(3-nitrophenyl)-2-propen-1-ylidene]acetohydrazide, also known as CPNPAH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CPNPAH belongs to the family of hydrazide derivatives and is synthesized through a multi-step process.
Wirkmechanismus
The mechanism of action of 2-(2-cyanophenoxy)-N'-[3-(3-nitrophenyl)-2-propen-1-ylidene]acetohydrazide involves its ability to inhibit the activity of proteasomes and COX-2 enzymes. Proteasomes are responsible for the degradation of proteins in cells, and their inhibition by 2-(2-cyanophenoxy)-N'-[3-(3-nitrophenyl)-2-propen-1-ylidene]acetohydrazide leads to the accumulation of misfolded and damaged proteins, which eventually leads to apoptosis in cancer cells. COX-2 enzymes are involved in the inflammatory response, and their inhibition by 2-(2-cyanophenoxy)-N'-[3-(3-nitrophenyl)-2-propen-1-ylidene]acetohydrazide leads to a reduction in inflammation.
Biochemical and Physiological Effects
2-(2-cyanophenoxy)-N'-[3-(3-nitrophenyl)-2-propen-1-ylidene]acetohydrazide has been shown to have several biochemical and physiological effects, including the induction of apoptosis in cancer cells, inhibition of proteasome activity, and inhibition of COX-2 enzyme activity. 2-(2-cyanophenoxy)-N'-[3-(3-nitrophenyl)-2-propen-1-ylidene]acetohydrazide has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(2-cyanophenoxy)-N'-[3-(3-nitrophenyl)-2-propen-1-ylidene]acetohydrazide for lab experiments is its ability to induce apoptosis in cancer cells, which makes it a potential candidate for the development of anticancer drugs. 2-(2-cyanophenoxy)-N'-[3-(3-nitrophenyl)-2-propen-1-ylidene]acetohydrazide also has anti-inflammatory properties, which may make it useful for the development of anti-inflammatory drugs. However, one of the limitations of 2-(2-cyanophenoxy)-N'-[3-(3-nitrophenyl)-2-propen-1-ylidene]acetohydrazide is its potential toxicity, which may limit its use in clinical settings.
Zukünftige Richtungen
There are several future directions for research on 2-(2-cyanophenoxy)-N'-[3-(3-nitrophenyl)-2-propen-1-ylidene]acetohydrazide, including the development of more efficient synthesis methods, the optimization of its anticancer and anti-inflammatory properties, and the evaluation of its potential toxicity. Other potential applications of 2-(2-cyanophenoxy)-N'-[3-(3-nitrophenyl)-2-propen-1-ylidene]acetohydrazide include its use as a fluorescent probe for the detection of proteasome activity and its use in the development of novel materials with unique properties. Overall, 2-(2-cyanophenoxy)-N'-[3-(3-nitrophenyl)-2-propen-1-ylidene]acetohydrazide has shown significant potential for a wide range of scientific research applications, and further research in this area is warranted.
Conclusion
In conclusion, 2-(2-cyanophenoxy)-N'-[3-(3-nitrophenyl)-2-propen-1-ylidene]acetohydrazide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of 2-(2-cyanophenoxy)-N'-[3-(3-nitrophenyl)-2-propen-1-ylidene]acetohydrazide involves a multi-step process, and it has been studied extensively for its potential applications as an anticancer and anti-inflammatory agent. 2-(2-cyanophenoxy)-N'-[3-(3-nitrophenyl)-2-propen-1-ylidene]acetohydrazide has been shown to have several biochemical and physiological effects, including the induction of apoptosis in cancer cells, inhibition of proteasome activity, and inhibition of COX-2 enzyme activity. While 2-(2-cyanophenoxy)-N'-[3-(3-nitrophenyl)-2-propen-1-ylidene]acetohydrazide has several advantages for lab experiments, its potential toxicity may limit its use in clinical settings. There are several future directions for research on 2-(2-cyanophenoxy)-N'-[3-(3-nitrophenyl)-2-propen-1-ylidene]acetohydrazide, including the development of more efficient synthesis methods, the optimization of its properties, and the evaluation of its potential toxicity.
Synthesemethoden
The synthesis of 2-(2-cyanophenoxy)-N'-[3-(3-nitrophenyl)-2-propen-1-ylidene]acetohydrazide involves a multi-step process that begins with the reaction of 2-cyanophenol with chloroacetyl chloride to form 2-(2-chloroacetyl)phenoxy)acetonitrile. The resulting compound is then reacted with hydrazine hydrate to form 2-(2-(hydrazinocarbonyl)phenoxy)acetonitrile. The final step involves the reaction of 2-(2-(hydrazinocarbonyl)phenoxy)acetonitrile with 3-(3-nitrophenyl)-2-propenal to form 2-(2-cyanophenoxy)-N'-[3-(3-nitrophenyl)-2-propen-1-ylidene]acetohydrazide.
Wissenschaftliche Forschungsanwendungen
2-(2-cyanophenoxy)-N'-[3-(3-nitrophenyl)-2-propen-1-ylidene]acetohydrazide has been studied extensively for its potential applications in various fields of scientific research. One of the most significant applications of 2-(2-cyanophenoxy)-N'-[3-(3-nitrophenyl)-2-propen-1-ylidene]acetohydrazide is in the field of medicinal chemistry, where it has shown promising results as an anticancer agent. 2-(2-cyanophenoxy)-N'-[3-(3-nitrophenyl)-2-propen-1-ylidene]acetohydrazide has been shown to induce apoptosis in cancer cells by inhibiting the activity of proteasomes, which are responsible for the degradation of proteins in cells. 2-(2-cyanophenoxy)-N'-[3-(3-nitrophenyl)-2-propen-1-ylidene]acetohydrazide has also shown potential as an anti-inflammatory agent, as it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) enzymes, which are involved in the inflammatory response.
Eigenschaften
IUPAC Name |
2-(2-cyanophenoxy)-N-[(E)-[(E)-3-(3-nitrophenyl)prop-2-enylidene]amino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O4/c19-12-15-7-1-2-9-17(15)26-13-18(23)21-20-10-4-6-14-5-3-8-16(11-14)22(24)25/h1-11H,13H2,(H,21,23)/b6-4+,20-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAVCLFIQXROFJK-PHNSAVJNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)OCC(=O)NN=CC=CC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C#N)OCC(=O)N/N=C/C=C/C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-cyanophenoxy)-N'-[(1E,2E)-3-(3-nitrophenyl)prop-2-en-1-ylidene]acetohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

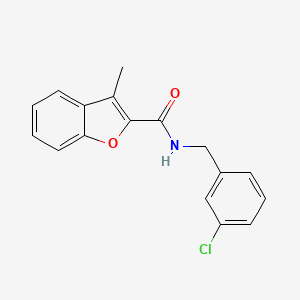

![methyl 3-{[(5-methyl-3-isoxazolyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5803724.png)
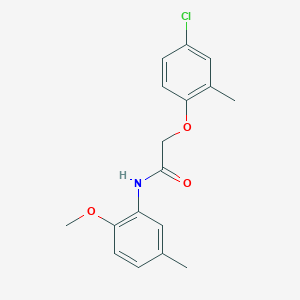
![methyl 3-{[(4-methoxyphenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5803736.png)
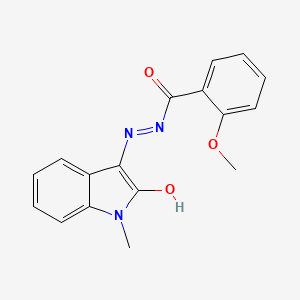
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5803743.png)
![2-[(anilinocarbonyl)amino]-N-isopropylbenzamide](/img/structure/B5803749.png)
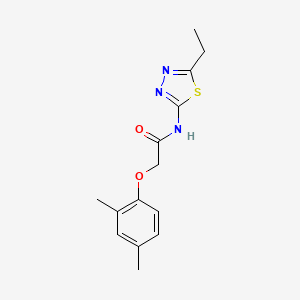
![6-({4-(dimethylamino)-6-[methoxy(methyl)amino]-1,3,5-triazin-2-yl}oxy)-3-pyridazinol](/img/structure/B5803753.png)
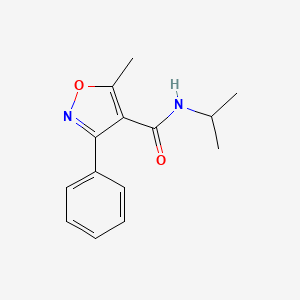
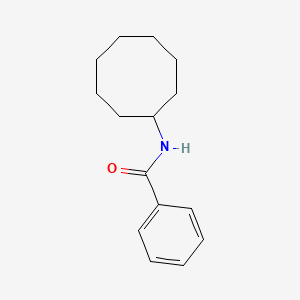
![3-chloro-N'-{4-methoxy-3-[(4-nitrophenoxy)methyl]benzylidene}benzohydrazide](/img/structure/B5803766.png)
![2-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol](/img/structure/B5803788.png)